3-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

Catalog No.
S3321079
CAS No.
332099-33-9
M.F
C7H4ClNO2S
M. Wt
201.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

CAS Number

332099-33-9

Product Name

3-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

IUPAC Name

3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

Molecular Formula

C7H4ClNO2S

Molecular Weight

201.63 g/mol

InChI

InChI=1S/C7H4ClNO2S/c8-3-2-12-5-1-4(7(10)11)9-6(3)5/h1-2,9H,(H,10,11)

InChI Key

FDGNVONVURZBLL-UHFFFAOYSA-N

SMILES

C1=C(NC2=C1SC=C2Cl)C(=O)O

Canonical SMILES

C1=C(NC2=C1SC=C2Cl)C(=O)O

3-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound characterized by its unique thieno-pyrrole structure. Its molecular formula is C7_7H4_4ClNO2_2S, and it has a molecular weight of approximately 201.63 g/mol . This compound features a chloro substituent at the third position of the thieno ring and a carboxylic acid functional group at the fifth position of the pyrrole ring, which contributes to its chemical reactivity and potential biological activity.

Due to the lack of research on this specific compound, safety information is not available. However, similar heterocyclic compounds can exhibit various hazards, including skin and eye irritation, respiratory problems, and potential genotoxicity []. It is advisable to handle this compound with caution and consult with safety data sheets for related chemicals.

Limitations and Future Research Directions

Research on 3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid appears to be limited.

  • Future research could focus on the synthesis and characterization of this compound to obtain its physical and chemical properties.
  • Investigations into its potential applications in medicinal chemistry or materials science would be valuable.
  • Toxicity studies are crucial to assess its safety profile.

The chemical reactivity of 3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid can be attributed to both its chloro and carboxylic acid groups. Key reactions include:

  • Nucleophilic Substitution: The chloro group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may undergo decarboxylation, leading to the formation of derivatives with altered properties.
  • Esterification: The carboxylic acid can react with alcohols to form esters, which may be useful in various synthetic applications.

Research on the biological activity of 3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid indicates potential pharmacological properties. Compounds with similar structures have been investigated for:

  • Antimicrobial Activity: Some thieno-pyrrole derivatives exhibit significant antimicrobial effects against various pathogens.
  • Anticancer Properties: Preliminary studies suggest that this compound could have anticancer activity, potentially through mechanisms involving apoptosis induction in cancer cells.
  • Enzyme Inhibition: Thieno-pyrrole compounds have been explored as inhibitors of specific enzymes, which may lead to therapeutic applications in treating diseases.

Several synthetic routes have been developed for the preparation of 3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid. Common methods include:

  • Cyclization Reactions: Starting from appropriate precursors, cyclization can be achieved through heating or using catalysts to form the thieno-pyrrole framework.
  • Halogenation: Introduction of the chloro group can be performed via electrophilic halogenation methods during or after cyclization.
  • Carboxylation: The incorporation of the carboxylic acid group can be achieved through carboxylation reactions using carbon dioxide or carboxylating agents.

3-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activity, this compound may serve as a lead structure for developing new drugs targeting microbial infections or cancer.
  • Materials Science: Its unique electronic properties may allow for applications in organic electronics or as a building block for functional materials.
  • Chemical Research: As a versatile intermediate, it can be used in the synthesis of more complex organic molecules.

Interaction studies involving 3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid focus on its binding affinities with biological targets. These studies often utilize techniques such as:

  • Molecular Docking: To predict how this compound interacts with specific proteins or enzymes.
  • In Vitro Assays: To evaluate its efficacy against target cells or organisms.
  • Structure-Activity Relationship Studies: To understand how modifications to the compound affect its biological activity.

Several compounds share structural similarities with 3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid. Here are some notable examples:

Compound NameMolecular FormulaKey Features
4H-Thieno[3,2-b]pyrrole-5-carboxylic acidC7_7H5_5NO2_2SLacks chlorine substituent
3-Chloro-4H-furo[3,2-b]pyrrole-5-carboxylic acidC7_7H4_4ClNO3_3Different ring structure
Methyl 3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylateC8_8H6_6ClNO2_2SMethyl ester derivative

Uniqueness

The unique aspect of 3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid lies in its specific combination of heterocyclic rings and functional groups that contribute to its distinct chemical reactivity and potential biological activities compared to similar compounds. Its specific chlorine substitution and carboxylic acid functionality provide avenues for diverse chemical transformations and applications not readily available in related compounds.

XLogP3

2.3

Wikipedia

3-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

Dates

Last modified: 08-19-2023

Explore Compound Types